
Bis(2,4,6-tribromophenyl)diazomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-tribromophenyl)diazomethane is a chemical compound known for its stability and unique reactivity. It is characterized by the presence of diazo groups and brominated phenyl rings, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2,4,6-tribromophenyl)diazomethane can be synthesized through the Sonogashira coupling reactionThe reaction conditions typically include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. The scalability of this method allows for the production of significant quantities of the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-tribromophenyl)diazomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(ketones) when exposed to molecular oxygen.
Substitution: Aryldiazomethyl substituents can be introduced at specific positions of butadiyne and thiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and molecular oxygen. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include bis(ketones) and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-tribromophenyl)diazomethane has several scientific research applications:
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme mechanisms.
Medicine: While direct medical applications are limited, its derivatives and reaction products may have potential in drug development.
Wirkmechanismus
The mechanism of action of Bis(2,4,6-tribromophenyl)diazomethane involves the formation of reactive intermediates such as bis(carbenes). These intermediates can undergo various reactions, including oxidation and substitution, leading to the formation of stable products like bis(ketones). The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4,6-tribromophenoxy)ethane: This compound is similar in structure and reactivity, often used as a brominated flame retardant.
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane: Another diazomethane derivative with similar reactivity and applications.
Uniqueness
Bis(2,4,6-tribromophenyl)diazomethane is unique due to its stability under various reaction conditions and its ability to form reactive intermediates like bis(carbenes). This makes it a valuable compound for studying reaction mechanisms and developing new chemical processes .
Eigenschaften
CAS-Nummer |
163686-46-2 |
|---|---|
Molekularformel |
C13H4Br6N2 |
Molekulargewicht |
667.6 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-[diazo-(2,4,6-tribromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Br6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
InChI-Schlüssel |
PUVJTCFSDMDWJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)C(=[N+]=[N-])C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



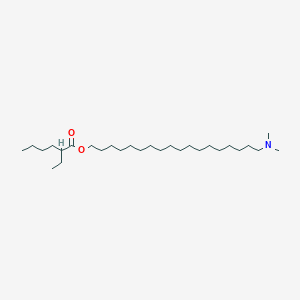

![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)

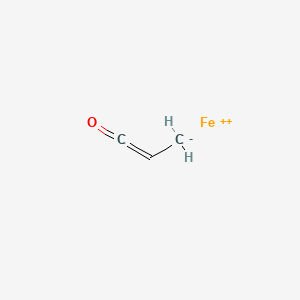
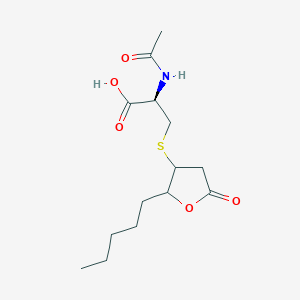

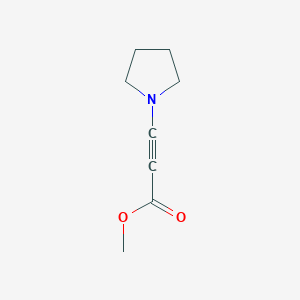
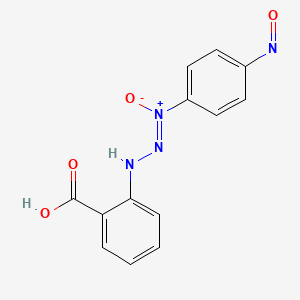
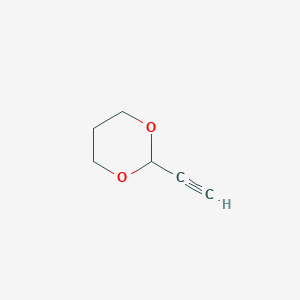
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)

![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
